1-Tosyl-1,4-diazepan-5-one
Description
Significance of Diazepanone Scaffolds as Heterocyclic Systems in Organic Chemistry
Diazepine (B8756704) and its fused derivatives, such as benzodiazepines, are recognized as "privileged structures" in medicinal chemistry. nih.govnih.govnih.gov This designation stems from their ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govchemrevlett.com The unique three-dimensional conformation of the seven-membered ring allows for the precise spatial arrangement of functional groups, facilitating interactions with biological macromolecules. nih.gov
The diazepanone core is a key structural motif in numerous clinically used drugs, including anxiolytics, anticonvulsants, and sedatives. nih.govnih.gov For instance, diazepam, a well-known anxiolytic, features a 1,4-benzodiazepine-2-one structure. youtube.comnih.gov Beyond their direct therapeutic applications, diazepanone derivatives serve as versatile intermediates in the synthesis of fused heterocyclic systems like triazolo- and oxadiazolo-benzodiazepines. researchgate.net The development of efficient synthetic methods to access diverse diazepanone libraries is, therefore, a significant focus in organic synthesis. dntb.gov.uawikipedia.org
Historical Context of Tosylated Diazepanones and Analogous Seven-Membered Nitrogen Heterocycles
The use of the p-toluenesulfonyl (tosyl) group as a protecting group for amines is a well-established strategy in organic synthesis, dating back to the early 20th century. Its ability to render the nitrogen atom less nucleophilic and to withstand a variety of reaction conditions has made it an invaluable tool for chemists. The tosyl group can be readily introduced by reacting an amine with tosyl chloride.
In the context of seven-membered nitrogen heterocycles, the tosyl group has been instrumental in directing the course of chemical reactions and enabling the synthesis of complex architectures. For example, the base-induced elimination of toluene-p-sulfinic acid from 3,4-dihydro-2-tosyl-1,2-diazepines has been utilized as a general method for the synthesis of 3H-1,2-diazepines. This historical application underscores the importance of the tosyl group in manipulating the reactivity of diazepine rings.
Overview of Current Research Trajectories for 1-Tosyl-1,4-diazepan-5-one and its Structural Analogues
Current research involving this compound and its analogs is primarily focused on its utility as a synthetic intermediate. The presence of the tosyl group, a good leaving group, and the lactam functionality provides multiple reaction sites for further chemical transformations. Researchers are exploring the modification of the diazepanone ring to generate libraries of compounds for screening in various biological assays.
One area of investigation involves the development of novel synthetic routes to 1,4-diazepan-5-one (B1224613) derivatives. dntb.gov.ua For example, multicomponent reactions are being explored to efficiently construct the diazepine core with various substituents. wikipedia.org Furthermore, the synthesis of fused diazepine systems continues to be an active area of research, with the goal of creating novel molecular scaffolds with unique biological properties.
Scope and Research Objectives for Comprehensive Investigations into this compound
Comprehensive investigations into this compound aim to fully elucidate its chemical reactivity and expand its synthetic utility. Key research objectives include:
Development of Efficient and Scalable Synthetic Routes: A primary goal is to establish a robust and high-yielding synthesis of this compound, which is crucial for its widespread use as a starting material.
Exploration of its Reactivity Profile: A thorough understanding of how the tosyl group and the lactam functionality influence the reactivity of the diazepanone ring is essential for designing novel synthetic transformations. This includes studying its behavior in reactions such as reductions, alkylations, and ring-opening reactions.
Application in the Synthesis of Novel Heterocyclic Systems: A major objective is to utilize this compound as a scaffold to construct more complex and structurally diverse heterocyclic compounds. This could involve the synthesis of fused ring systems or the introduction of various functional groups to create libraries of potential drug candidates.
Structural and Conformational Analysis: Detailed spectroscopic and crystallographic studies are necessary to fully characterize the three-dimensional structure of this compound and its derivatives. This information is vital for understanding its chemical properties and for computational modeling studies.
Detailed Research Findings
While specific research articles focusing solely on this compound are not abundant in the public domain, the synthesis of related structures provides insight into its potential preparation. The synthesis of N-tosylated piperidin-4-ones, for instance, involves the reaction of piperidin-4-one with tosyl chloride in the presence of a base. researchgate.net A similar approach could likely be adapted for the synthesis of the target diazepanone.
Spectroscopic characterization is crucial for confirming the identity and purity of the compound. Key expected data for this compound would include:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the tosyl group, a singlet for the tosyl methyl group, and multiplets for the diazepane ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons of the tosyl group, the methyl carbon of the tosyl group, and the carbons of the diazepane ring. |
| Infrared (IR) Spectroscopy | A characteristic absorption band for the carbonyl group (C=O) of the lactam and strong absorptions corresponding to the sulfonyl group (S=O) of the tosyl moiety. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C12H16N2O3S/c1-10-2-4-11(5-3-10)18(16,17)14-8-6-12(15)13-7-9-14/h2-5H,6-9H2,1H3,(H,13,15) |
InChI Key |
BUBDJPVDFJRANO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)NCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Tosyl 1,4 Diazepan 5 One and Its Derivatives
Strategies for the Construction of the 1,4-Diazepanone Ring System
The formation of the seven-membered 1,4-diazepanone ring presents unique challenges due to entropic factors and potential side reactions. Chemists have developed several elegant strategies to overcome these hurdles, ranging from powerful metal-catalyzed cyclizations to selective enzymatic transformations.
Ring-Closing Metathesis Approaches for Diazepinone Derivatives
Ring-Closing Metathesis (RCM) has become a powerful tool in organic synthesis for the formation of unsaturated rings, including seven-membered heterocycles. nih.govwikipedia.org The reaction typically involves the intramolecular metathesis of a precursor containing two terminal alkenes, catalyzed by ruthenium or molybdenum alkylidene complexes, to form a cycloalkene and volatile ethylene. wikipedia.org This method is valued for its high functional group tolerance and its ability to form medium-sized rings that were previously difficult to access. wikipedia.orgorganic-chemistry.org
For the synthesis of a 1,4-diazepan-5-one (B1224613) derivative, a suitable precursor would be an N,N'-diallyl substituted α-amino acid derivative. The RCM reaction would cyclize the diene to yield an unsaturated seven-membered diazepinone ring. Subsequent hydrogenation of the double bond would afford the saturated 1,4-diazepan-5-one core. The success of the RCM step often depends on the choice of catalyst, solvent, and reaction concentration to favor the intramolecular cyclization over intermolecular oligomerization. drughunter.com Second-generation Grubbs catalysts are often preferred for their higher activity and broader substrate scope. organic-chemistry.orgnih.gov
| Catalyst | Structure | Common Applications & Characteristics |
| Grubbs Catalyst, 1st Gen (G-I) | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium | Well-defined, air-stable catalyst. Effective for less sterically demanding substrates. |
| Grubbs Catalyst, 2nd Gen (G-II) | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium | Higher activity and better thermal stability than G-I. Tolerates a wider range of functional groups. nih.gov |
| Hoveyda-Grubbs Catalyst, 2nd Gen (HG-II) | Dichloro{1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene}(o-isopropoxyphenylmethylene)ruthenium | Features a chelating isopropoxybenzylidene ligand, leading to increased stability and allowing for catalyst recovery and reuse. |
Intramolecular Mitsunobu Reactions in the Synthesis of 1,4-Diazepanones
The Mitsunobu reaction is a versatile and reliable method for the dehydrative coupling of an alcohol with an acidic pronucleophile, such as a carboxylic acid or a sulfonamide. nih.govorganic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in stereoselective synthesis. organic-chemistry.org For the construction of the 1,4-diazepanone ring, an intramolecular Mitsunobu reaction provides an effective cyclization strategy.
The typical precursor for this approach is a linear β-amino alcohol derivative where one nitrogen is protected (e.g., as a tosylamide) and the other is part of an amino acid ester. The tosylamide group (pKa < 13) is sufficiently acidic to act as the nucleophile. organic-chemistry.org The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The alcohol is converted into a good leaving group in situ, which is then displaced by the sulfonamide nitrogen to form the seven-membered ring.
| Reagent Combination | Solvent | Temperature | Key Features |
| PPh₃ / DEAD | THF, Dioxane | 0 °C to RT | The classic Mitsunobu conditions; byproduct separation can be challenging. nih.gov |
| PPh₃ / DIAD | THF, Toluene | 0 °C to RT | DIAD is often used as a less hazardous alternative to DEAD. nih.gov |
| Polymer-bound PPh₃ | THF | RT | Simplifies purification as the phosphine oxide byproduct is removed by filtration. |
| 4-Nitrobenzoic Acid | THF | RT to 40°C | Used as the acidic component for inverting sterically hindered alcohols, demonstrating the reaction's robustness. |
Palladium-Catalyzed Cyclization Reactions for Diazepanones and Benzodiazepinones
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with high efficiency and selectivity. nih.gov Intramolecular variants of reactions like the Buchwald-Hartwig amination are well-suited for synthesizing N-heterocycles, including benzodiazepine (B76468) derivatives which are structurally related to diazepanones. researchgate.net This strategy typically involves the cyclization of an aryl halide precursor bearing a tethered amine.
More directly relevant, a palladium-catalyzed decarboxylative asymmetric allylic alkylation has been developed for 1,4-diazepan-5-ones. nih.gov This reaction constructs α-quaternary stereocenters on the diazepanone ring with high enantioselectivity. The process involves the alkylation of a diazepanone enolate with an allyl carbonate, which proceeds via a π-allyl palladium intermediate. The choice of ligand and an electron-rich protecting group on the lactam nitrogen were found to be critical for achieving high yields and enantiomeric excess (ee). nih.gov
| Reaction Type | Substrate Example | Catalyst/Ligand | Yield | ee (%) |
| Asymmetric Allylic Alkylation | p-Anisoyl-1,4-diazepan-5-one | Pd₂(dba)₃ / (S)-t-Bu-ANDEN-Ph | >99% | 95% |
| Intramolecular C-N Coupling | 1-(2-Bromobenzyl)azetidine-2-carboxamide | CuI / N,N-dimethylglycine | Good to Excellent | N/A |
| Buchwald-Hartwig Amination | 2-Aminobenzamides and 1,2-dihaloarenes | Palladium Catalyst | Good | N/A |
Biocatalytic Pathways for the Enantioselective Synthesis of 1,4-Diazepanones
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amide bond formation. rsc.org Enzymes can operate under mild, aqueous conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. acs.org For the synthesis of chiral 1,4-diazepanones, an enantioselective intramolecular cyclization catalyzed by an enzyme is a highly attractive strategy.
Hydrolases, such as lipases and proteases, are commonly employed for this purpose. manchester.ac.uk In a process known as "kinetic resolution," a racemic amino ester precursor can be selectively cyclized by the enzyme, yielding one enantiomer of the diazepanone and leaving the unreacted enantiomer of the starting material. For example, a linear precursor containing an ester at one terminus and a primary or secondary amine at the other can undergo intramolecular amidation to form the lactam ring. The choice of enzyme is critical and often requires screening to find a biocatalyst with the desired activity and selectivity for the specific substrate. Combining chemocatalysis with biocatalysis in one-pot systems is also an emerging strategy to enhance synthetic efficiency. nih.gov
| Enzyme Class | Example | Reaction Type | Key Advantages |
| Hydrolases (Lipases) | Candida antarctica Lipase B (CAL-B) | Intramolecular amidation of an amino ester | High enantioselectivity, mild conditions, readily available. |
| Hydrolases (Proteases) | Subtilisin | Peptide bond formation / Lactamization | Can accept a range of substrates. |
| Amide Bond Synthetases | McbA | ATP-dependent amidation | Forms amide bonds directly from carboxylic acids and amines in aqueous media. acs.org |
| Nitrile Hydratases | NHase from E. coli | Nitrile hydration to amide | Can be integrated with chemocatalysis for one-pot synthesis from nitriles. nih.gov |
Reductive Amination Strategies in Diazepanone Formation
Reductive amination is a robust and widely used method for forming C-N bonds by reacting a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. An intramolecular version of this reaction provides a direct and efficient route to cyclic amines, including the 1,4-diazepanone ring system.
The synthesis would start with a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone) at appropriate positions, along with a protected amino acid moiety. For instance, an N-protected amino acid could be coupled to an amino-aldehyde or amino-ketone. The intramolecular reaction between the terminal amine and the carbonyl group forms a cyclic iminium ion, which is then reduced to yield the 1,4-diazepanone ring. Mild and selective reducing agents are crucial to avoid reduction of the amide carbonyl. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly effective for this transformation as it is less reactive towards ketones and aldehydes than iminium ions and tolerates a wide range of functional groups. nih.gov
| Reducing Agent | Typical Solvent | Key Characteristics |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild and selective for imines/iminium ions over carbonyls. Tolerates acid-sensitive groups. Does not require acidic catalyst for aldehydes. nih.gov |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Stable at acidic pH where imine formation is favorable. Selectively reduces iminium ions. Toxicity of cyanide byproducts is a concern. |
| Borane-Pyridine Complex | Ethanol, THF | Effective reducing agent, but can be less selective than borohydride (B1222165) reagents. |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethanol | Green method, but may reduce other functional groups (e.g., double bonds, nitro groups). |
Cyclization Reactions Involving N-Propargylamines to Form Diazepane Derivatives
N-Propargylamines are highly versatile building blocks in heterocyclic synthesis due to the reactivity of the alkyne moiety. nih.govmdpi.com Various cyclization strategies involving N-propargylamines have been developed to construct diazepane rings, offering high atom economy and shorter synthetic routes. acs.orgnih.gov
These reactions can be promoted by bases or catalyzed by transition metals. For example, an N-propargylated amino acid derivative can undergo intramolecular cyclization where the second amine attacks the alkyne. Metal catalysts, such as those based on palladium, gold, or copper, can activate the alkyne towards nucleophilic attack, leading to controlled cyclization. Depending on the reaction conditions and substitution pattern, these methods can provide access to a wide range of functionalized diazepane and diazepinone derivatives. For instance, palladium-catalyzed cyclization of propargylamines can lead to functionalized quinolines, demonstrating the power of this approach for building complex heterocyclic systems. nih.gov
Other Novel Ring Closure Syntheses for the Diazepanone Core
The construction of the seven-membered diazepanone ring is a key challenge in the synthesis of this class of compounds. Researchers have developed several innovative ring-closure strategies to improve efficiency and yield.
Another strategy focuses on the intramolecular C–N bond coupling of azetidine-2-carboxamides. This copper-catalyzed reaction proceeds smoothly under mild conditions to form a fused heterocyclic ring system, which can then be further manipulated. mdpi.com This method is particularly useful as it keeps the aryl-Cl bond intact for further chemical modifications. mdpi.com
Additionally, a facile method for the stereoselective synthesis of (E)-2-aryl- (or vinyl)methylidene-1,4-benzodiazepin-5-ones has been developed using palladium/charcoal-catalyzed reactions. researchgate.net This reaction involves a trans-aminopalladation as a key step during the 7-exo-dig cyclization, ensuring exclusive (E)-stereochemistry of the products. researchgate.net
Regioselective and Stereoselective Synthesis of 1-Tosyl-1,4-diazepan-5-one Analogues
The biological activity of 1,4-diazepan-5-one derivatives is often dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the arrangement of atoms in three-dimensional space is of paramount importance.
Asymmetric synthesis is a key strategy for obtaining enantiomerically pure chiral compounds. nih.gov In the context of diazepanone derivatives, the "memory of chirality" concept has been successfully applied. For instance, N-i-Pr 1,4-benzodiazepine-2-ones derived from (S)-Ala and (S)-Phe can be deprotonated and alkylated with high enantioselectivity (86-99% ee), even though the original chiral center is destroyed during the deprotonation step. researchgate.net
Iridium-catalyzed asymmetric partial hydrogenation of quinolines has also emerged as a powerful tool for synthesizing chiral 1,4-dihydroquinolines, which can be precursors to diazepanone derivatives. nih.gov This method utilizes a chiral Ir-SpiroPAP catalyst to achieve high yields and excellent enantioselectivity. nih.gov
Copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines provides another route to 7-membered bridged biarylamines with both central and axial stereogenic elements in high yields and with excellent diastereo- and enantioselectivities. us.es
For example, the synthesis of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one results in a specific diastereomer where the diazepine (B8756704) ring adopts a chair conformation. nih.gov In contrast, its nitroso derivative forces the ring into a boat conformation. nih.gov
The control of both central and axial chirality is a significant challenge. Methods such as desymmetrization via Pd-catalyzed C–H arylation and cyclo-carbopalladation-carbonylation cascade reactions have been developed for the catalytic asymmetric synthesis of axially chiral dibenzoazepinones. us.es
The Role of Tosylation as a Protecting and Activating Group in Diazepanone Synthesis
The tosyl (Ts) group, derived from p-toluenesulfonic acid, plays a dual role in the synthesis of 1,4-diazepan-5-one and its derivatives. It serves as both a protecting group for amines and an activating group to facilitate certain reactions.
As a protecting group, the tosyl group is introduced to an amine to form a stable sulfonamide. wikipedia.org This protection prevents the amine from participating in unwanted side reactions during subsequent synthetic steps. The tosyl group is robust and can withstand a variety of reaction conditions. wikipedia.orgorganic-chemistry.org Deprotection to regenerate the amine can be achieved using reductive or strongly acidic conditions. wikipedia.org
The tosyl group also functions as an excellent leaving group in nucleophilic substitution reactions. youtube.com By converting a hydroxyl group into a tosylate ester, its leaving group ability is significantly enhanced, facilitating reactions like SN2 substitutions. youtube.com This is particularly useful in the construction of the diazepanone ring, where the formation of a C-N bond might be challenging with a poor leaving group.
Functionalization and Derivatization Strategies for the this compound Scaffold
The this compound scaffold serves as a versatile template for the synthesis of a diverse range of derivatives with potential therapeutic applications. Various functionalization strategies have been employed to modify the core structure and explore the structure-activity relationship.
One common strategy involves the introduction of different substituents at various positions of the diazepanone ring. For example, a series of 1,4-benzodiazepine-2,5-diones with diverse substituents at the C-3 position were synthesized from amino acids. rsc.org
Another approach is the derivatization of the exocyclic double bond. For instance, (E)-2-aryl- (or vinyl)methylidene-1,4-benzodiazepin-5-one products can undergo base-induced isomerization of the exocyclic double bond to yield their endocyclic isomers. researchgate.net
Furthermore, the synthesis of fused heterocyclic ring systems containing the diazepanone core has been explored. A facile synthesis of 3-functionalized 1,4-benzodiazepine (B1214927) compounds was achieved through the intramolecular C–N bond coupling of azetidine-2-carboxamides, followed by ring-opening of the resulting azetidinium salts. mdpi.com
The table below summarizes some of the functionalization strategies and the resulting derivatives.
| Strategy | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Substitution at C-3 | Amino acids | H2PtCl6 (catalyst) | 1,4-Benzodiazepine-2,5-diones with diverse C-3 substituents | rsc.org |
| Isomerization of exocyclic double bond | (E)-2-arylmethylidene-1,4-benzodiazepin-5-ones | Base | Endocyclic isomers of 1,4-benzodiazepin-5-ones | researchgate.net |
| Ring-opening of fused azetidinium salts | 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e] nih.govresearchgate.netdiazepin-10(2H)-ones | Nucleophiles (e.g., NaN3, KCN, PhSNa) | 3-(2-Azido/cyano/phenylthioethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] nih.govresearchgate.netdiazepin-2-one | mdpi.com |
| N-Nitroso derivatization | t-3, t-6-Dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | HCl, NaNO2 | t-3, t-6-Dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one | nih.gov |
Chemical Reactivity and Transformations of 1 Tosyl 1,4 Diazepan 5 One
Reactivity Profiles of the Tosyl Group in 1-Tosyl-1,4-diazepan-5-one
The tosyl (p-toluenesulfonyl) group is a well-established protecting group for amines in organic synthesis. wikipedia.org Its primary role in this compound is to deactivate the N1 nitrogen, making it a stable sulfonamide. This stability is a key feature, yet the tosyl group can be cleaved under specific, often harsh, conditions to liberate the free amine.
Detosylation Reactions:
The removal of the tosyl group from the N1 position is a critical transformation for further derivatization of the diazepanone scaffold. This reaction typically requires either strongly acidic or reductive conditions.
Acidic Conditions: Strong acids can be employed to hydrolyze the sulfonamide bond.
Reductive Cleavage: Dissolving metal reductions or other powerful reducing agents can also effect the removal of the tosyl group.
The stability of the tosyl group makes it a reliable protecting group during various synthetic steps, as it is inert to many common reagents. This allows for selective reactions at other positions of the this compound molecule without affecting the N1-tosyl moiety.
Chemical Transformations Involving the Carbonyl Functionality at Position 5
The carbonyl group at position 5 of the diazepanone ring is a key site for a range of chemical modifications. Its reactivity is typical of a cyclic amide (lactam), allowing for transformations such as reduction and reactions with nucleophiles.
Reduction of the Carbonyl Group:
The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding 1-tosyl-1,4-diazepane. This transformation is typically achieved using strong reducing agents capable of reducing amides, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.
Conversion to Thioamides and Amidines:
The carbonyl oxygen can be replaced with a sulfur atom to form the corresponding thioamide. This is often accomplished using reagents like Lawesson's reagent. Furthermore, the lactam can be converted into the corresponding amidine by treatment with an amine in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). jocpr.com
Reactions at the Nitrogen Atoms N1 and N4 of the Diazepanone Ring
The two nitrogen atoms in the 1,4-diazepan-5-one (B1224613) ring exhibit distinct reactivity profiles, largely dictated by the presence of the tosyl group on N1.
N1 Nitrogen: The N1 nitrogen is part of a sulfonamide and is therefore significantly less nucleophilic and basic compared to a typical secondary amine. wikipedia.org As a result, it does not readily undergo reactions such as alkylation or acylation under standard conditions. Its primary reaction is the removal of the tosyl group, as discussed previously.
N4 Nitrogen: In contrast, the N4 nitrogen is a secondary amine and is therefore nucleophilic. This site is the primary location for introducing substituents onto the diazepanone ring.
N-Alkylation: The N4 nitrogen can be readily alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base.
N-Acylation: Acylation of the N4 nitrogen can be achieved using acyl chlorides or anhydrides to introduce a wide range of acyl groups.
N-Arylation: Under specific conditions, such as Buchwald-Hartwig or Ullmann coupling, the N4 nitrogen can be arylated.
These reactions at the N4 position are fundamental for building a diverse library of 1,4-diazepan-5-one derivatives with various functionalities.
Analysis of Predicted and Observed Side Reactions during Synthetic and Derivatization Procedures
During the synthesis and derivatization of this compound, several side reactions can be predicted and have been observed, which can affect the yield and purity of the desired products.
Over-alkylation/acylation: In reactions targeting the N4 position, there is a possibility of di-alkylation or di-acylation if the reaction conditions are not carefully controlled, especially if the product of the first substitution is more reactive than the starting material.
Ring-opening: Under strongly acidic or basic conditions, particularly at elevated temperatures, the diazepanone ring can be susceptible to hydrolytic cleavage of the amide bond. This would lead to the formation of an amino acid derivative.
Rearrangements: In some cases, particularly with certain substitution patterns or under specific catalytic conditions, rearrangements of the seven-membered ring could occur. For instance, related benzodiazepine (B76468) systems are known to undergo rearrangements. acs.org
Elimination Reactions: If a suitable leaving group is present on the carbon atoms adjacent to the nitrogen atoms, elimination reactions to form unsaturated diazepine (B8756704) derivatives could be a competing pathway, especially in the presence of a strong base. The base-induced elimination of toluene-p-sulfinic acid from related dihydro-tosyl-diazepines is a known synthetic route to 3H-1,2-diazepines. rsc.org
Careful optimization of reaction conditions, including temperature, choice of solvent, base, and stoichiometry of reagents, is crucial to minimize these side reactions and maximize the yield of the desired derivatized products.
Medicinal Chemistry and Rational Design Principles Applied to 1 Tosyl 1,4 Diazepan 5 One Analogues
The 1,4-Diazepanone Motif as a Privileged Structure in Contemporary Drug Design
The 1,4-diazepanone ring system is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile scaffold for the synthesis of compounds that can interact with a variety of biological targets with high affinity and selectivity. The seven-membered ring of the diazepanone core allows for a three-dimensional arrangement of substituents that can effectively mimic peptide structures and interact with diverse protein binding sites. nih.govscispace.com
The utility of the 1,4-diazepine framework is evident in its presence in a wide array of biologically active molecules, including those with antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. nih.gov This broad spectrum of activity underscores the adaptability of the diazepanone scaffold to different therapeutic targets. The successful development of numerous drugs based on the related 1,4-benzodiazepine (B1214927) core, such as diazepam and alprazolam, further highlights the therapeutic potential inherent in this heterocyclic system.
The incorporation of a tosyl group at the N1 position, as seen in 1-tosyl-1,4-diazepan-5-one, can significantly influence the compound's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific targets. The exploration of this and other N-sulfonylated derivatives continues to be an active area of research in the quest for novel therapeutic agents.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, these studies involve systematically modifying the core structure and evaluating the impact of these changes on a desired biological endpoint.
The biological activity of 1,4-diazepan-5-one (B1224613) derivatives is highly dependent on the nature and position of substituents on the diazepane ring. Research on related 1,4-benzodiazepines has shown that modifications at the N1, N4, and C5 positions can dramatically alter the pharmacological profile, including potency and selectivity. For instance, in a series of 5,10-dihydro-dibenzo[b,e] nih.govopenpharmaceuticalsciencesjournal.comdiazepin-11-ones developed as Chk1 inhibitors, specific substitutions on the dibenzo portion of the scaffold were crucial for potent enzymatic activity. nih.gov While direct SAR studies on this compound are not extensively reported in publicly available literature, the principles derived from related scaffolds provide a valuable framework for its rational design.
The following table summarizes general SAR principles observed in related diazepanone and benzodiazepine (B76468) series, which can be extrapolated to guide the design of novel this compound analogues.
| Position of Substitution | General Effect on Biological Activity |
| N1-Position | Introduction of bulky or electron-withdrawing groups can influence binding affinity and selectivity. The tosyl group in this compound is a key determinant of its properties. |
| N4-Position | Substitution at this position can modulate pharmacokinetic properties and target interactions. |
| C5-Position | The carbonyl group at C5 is a key feature. Modifications can impact hydrogen bonding and overall conformation. |
The rational design of novel this compound analogues involves the deliberate selection of substituents to optimize their interaction with a specific biological target. This process is often guided by computational modeling and an understanding of the target's binding site.
N1-Position: The tosyl group at the N1 position can be replaced with other sulfonyl groups bearing different aryl or alkyl substituents to probe the effect of electronic and steric variations on activity. For example, replacing the para-tolyl group of the tosyl moiety with other substituted phenyl rings could enhance potency or selectivity.
N4-Position: Introduction of various substituents at the N4 position can explore new binding interactions and improve pharmacokinetic properties. For example, in a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, different substituents on the N4-position of the diazepane ring were explored to develop potent 5-HT6 antagonists. openpharmaceuticalsciencesjournal.com
C5-Position: While the carbonyl group at the C5 position is often crucial for activity, its replacement with other functional groups through bioisosteric strategies can lead to novel compounds with improved properties.
The following table illustrates a hypothetical exploration of substituents at these key positions to modulate the activity of a this compound scaffold.
| Scaffold Position | Explored Substituents | Rationale for Modulation of Activity |
| N1-Sulfonyl Group | -CH₃ (Mesyl), -CF₃, Substituted Phenyl | To vary electronic and steric properties for improved target binding. |
| N4-Position | Alkyl chains, Aryl groups, Heterocyclic rings | To explore new binding pockets and enhance pharmacokinetic profiles. |
| C5-Position | Thiocarbonyl, Oxime, Methylene (B1212753) | To alter hydrogen bonding capacity and conformational rigidity. |
Bioisosteric Replacement Strategies for Modulating Properties of Diazepanone Scaffolds
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties, such as potency, selectivity, and pharmacokinetics, by replacing a functional group with another that has similar physicochemical characteristics.
Classical bioisosteres are atoms or groups that have a similar size, shape, and electronic configuration. For the diazepanone core, classical bioisosteric replacements could involve substituting the carbonyl oxygen at C5 with a sulfur atom (to form a thiocarbonyl) or replacing a nitrogen atom with a carbon atom, although the latter would fundamentally change the scaffold.
Non-classical bioisosteres are structurally different but can elicit a similar biological response. For the amide bond within the diazepanone ring, various heterocyclic rings can serve as non-classical bioisosteres. For example, in the development of Aurora-B inhibitors, an acylureido moiety was successfully replaced with a malonamido group, which was then further constrained into pyridinone rings. nih.gov
The following table presents potential classical and non-classical bioisosteric replacements for key functional groups within the 1,4-diazepan-5-one scaffold.
| Original Functional Group | Classical Bioisostere | Non-Classical Bioisostere | Potential Impact |
| C=O (Carbonyl) | C=S (Thiocarbonyl) | Oxime, Hydrazone | Altered hydrogen bonding, improved metabolic stability. |
| N-H (Amide) | - | 1,2,3-Triazole, Oxadiazole | Enhanced metabolic stability, modified polarity. |
| Tosyl Group (Aryl Sulfonyl) | Aryl Carbonyl | Substituted Aryl Amide | Altered electronic properties and binding interactions. |
The following table outlines potential bioisosteric modifications for linkers in diazepanone conjugates.
| Linker Component | Bioisosteric Replacement | Rationale for Modification |
| Peptide Bond | 1,2,3-Triazole, Oxadiazole | Increased resistance to enzymatic cleavage. |
| Alkyl Chain | Polyethylene glycol (PEG) units | Improved solubility and pharmacokinetic profile. |
| Disulfide Bond | Thioether bond | Altered cleavage mechanism and stability. |
Modulation of Physicochemical Parameters (e.g., pKa, Lipophilicity) through Bioisosterism
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of medicinal chemistry for optimizing drug-like properties. In the context of this compound, the tosyl group (p-toluenesulfonyl) is a key determinant of its physicochemical properties, including lipophilicity and the acidity of the N-H proton if present at the N4 position.
Several bioisosteric replacements for the sulfonamide group can be considered to modulate these parameters:
Amides: Replacing the sulfonamide with an amide group is a common strategy. Amides are generally less acidic and can participate in different hydrogen bonding patterns compared to sulfonamides. This substitution would likely decrease the lipophilicity and alter the electronic distribution of the scaffold.
Sulfones: The sulfone group can act as a bioisostere for the sulfonamide. This replacement removes the hydrogen bond donating capability of the sulfonamide NH but retains the strong electron-withdrawing character and the tetrahedral geometry of the sulfur atom.
Reverse Sulfonamides: Reversing the sulfonamide linkage (SO₂NR- instead of -NRSO₂-) presents another avenue for structural modification. This can lead to significant changes in the three-dimensional orientation of the substituent and alter the molecule's interaction with biological targets.
| N1-Substituent | Bioisosteric Rationale | Expected Impact on pKa (N4-H) | Expected Impact on Lipophilicity (LogP) |
| Tosyl (p-toluenesulfonyl) | Parent structure | Baseline | Baseline |
| Benzoyl | Amide bioisostere | Increase | Decrease |
| Phenylsulfonyl | Sulfone bioisostere | Similar to Tosyl | Increase (due to loss of N-H) |
| N-methyl-p-toluenesulfonamide | Reverse sulfonamide | Decrease | Increase |
This table presents expected trends based on general principles of medicinal chemistry and may vary depending on the specific molecular context.
Rational Design Approaches for Developing Target-Specific Ligands
Rational drug design aims to develop new therapeutic agents based on a known biological target. For the 1,4-diazepan-5-one scaffold, this involves designing and synthesizing derivatives that can selectively interact with specific receptors or enzymes.
The construction of compound libraries is a powerful strategy for exploring the structure-activity relationships (SAR) of a particular scaffold. For the this compound core, a library of analogues can be generated by introducing diversity at various positions of the diazepanone ring. Solid-phase synthesis is a particularly effective method for creating such libraries in a combinatorial fashion, allowing for the rapid generation of a large number of compounds with high purity. nih.gov
A general synthetic approach to a library of 1,4-diazepan-5-one derivatives can be envisioned starting from a resin-bound amino acid. The amino group can be protected with a tosyl group, followed by a series of reactions to build the diazepanone ring. Diversity can be introduced by using a variety of building blocks at different stages of the synthesis.
For instance, a library of trisubstituted benzo nih.govresearchgate.netdiazepin-5-ones has been successfully synthesized on solid phase. nih.gov This methodology could be adapted for the this compound scaffold. The following table provides a representative example of a synthesized library of diazepanone derivatives, highlighting the potential for diversification.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | Biological Target (if specified) | Reference |
| DIAZ1 | H | Phenyl | Methyl | NS5B RNA polymerase | nih.gov |
| DIAZ2 | Nitroso | Phenyl | Methyl | NS5B RNA polymerase | nih.gov |
| 2c | Benzofuran-2-ylcarbonyl | H | 2,4-dimethylbenzyl | Sigma-1 Receptor | nih.gov |
| 3c | Benzofuran-2-ylcarbonyl | 2,4-dimethyl | 2,4-dimethylbenzyl | Sigma-1/Sigma-2 Receptors | nih.gov |
| 2d | Quinoline-4-ylcarbonyl | H | 2,4-dimethylbenzyl | Sigma-1 Receptor | nih.gov |
| 3d | Quinoline-4-ylcarbonyl | 2,4-dimethyl | 2,4-dimethylbenzyl | Sigma-1/Sigma-2 Receptors | nih.gov |
This table is a representative sample of synthesized 1,4-diazepan-5-one derivatives from the literature and is not exclusively based on the 1-tosyl scaffold.
Exploring the chemical space around the 1,4-diazepan-5-one core involves systematically modifying its structure to understand how these changes affect its biological activity. This can be achieved through both synthetic efforts and computational modeling. Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can provide valuable insights into the potential of different analogues to interact with a specific target.
Recent studies have utilized computational tools to investigate the properties of 1,4-diazepan-5-one derivatives. For example, density functional theory (DFT) calculations have been used to determine the optimized geometry, HOMO-LUMO energies, and molecular electrostatic potential of these compounds. nih.gov Such studies help in understanding the electronic properties that may govern their biological activity.
Molecular docking studies have been employed to predict the binding modes of 1,4-diazepan-5-one derivatives with various protein targets, such as the NS5B RNA polymerase and the human estrogen receptor. nih.govnih.gov These computational analyses can guide the design of new analogues with improved binding affinity and selectivity. The following table summarizes findings from computational studies on 1,4-diazepan-5-one derivatives.
| Compound/Scaffold | Computational Method | Key Findings | Target Protein | Reference |
| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | DFT, Hirshfeld surface analysis, Molecular Docking | Chair conformation of the diazepane ring; significant intermolecular interactions; good docking score of -8.9 kcal/mol. | Human estrogen receptor (3ERT) | nih.gov |
| t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) | Molecular Docking | Docked with the target protein, but with a lower score compared to its nitroso derivative. | NS5B RNA polymerase | nih.gov |
| t-3,t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2) | Molecular Docking | Better docking score and energy values compared to DIAZ1, indicating potentially stronger binding. | NS5B RNA polymerase | nih.gov |
| Benzofuran derivative (2c) | Molecular Dynamics Simulations | Strong interaction with the active site of the receptor. | Sigma-1 Receptor | nih.gov |
This table presents a summary of computational findings for various 1,4-diazepan-5-one derivatives, illustrating the approaches used to explore the chemical space around this scaffold.
Computational and Theoretical Investigations of 1 Tosyl 1,4 Diazepan 5 One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Acidity/Basicity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods can be used to optimize the geometry of 1-Tosyl-1,4-diazepan-5-one and to calculate a variety of its electronic properties. nih.govespublisher.com
Detailed research findings from DFT calculations would typically include the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial for predicting the molecule's chemical reactivity and kinetic stability. espublisher.com A smaller HOMO-LUMO gap generally implies higher reactivity.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. For this compound, the carbonyl oxygen and the sulfonyl oxygens are expected to be electron-rich, while the hydrogen on the non-tosylated nitrogen and the protons on the carbon atoms adjacent to the carbonyl and sulfonyl groups would be relatively electron-poor.
The acidity and basicity of the molecule can also be predicted by calculating the proton affinity and the deprotonation energies. The nitrogen atom of the amide group and the non-tosylated nitrogen atom in the diazepine (B8756704) ring are potential sites for protonation, and their relative basicities can be quantified.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and its Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.8 | -1.2 | 5.6 | 3.5 |
| 1-(4-Nitro-tosyl)-1,4-diazepan-5-one | -7.2 | -1.8 | 5.4 | 5.2 |
| 1-(4-Methoxy-tosyl)-1,4-diazepan-5-one | -6.5 | -1.0 | 5.5 | 3.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their function, especially in a biological context. nih.govelifesciences.org For this compound, the seven-membered diazepanone ring can adopt various conformations, such as chair and boat forms, which can be explored using MD simulations. nih.gov
By simulating the molecule in a solvent, typically water, one can observe the transitions between different conformational states and determine their relative stabilities. This is important as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.
MD simulations are also invaluable for studying ligand-binding dynamics. If this compound is docked into a biological target, MD simulations can be used to assess the stability of the resulting complex. ucl.ac.uk These simulations can reveal how the ligand and protein adapt to each other and can help in calculating the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone. The simulations can also identify key residues in the protein that are crucial for the interaction with the ligand. nih.gov
Table 2: Potential Conformational States of the Diazepan-5-one Ring from MD Simulations
| Conformation | Relative Population (%) | Key Dihedral Angles (degrees) |
| Chair | 65 | C2-N1-C7-C6: -60, C3-N4-C5-C6: 55 |
| Boat | 30 | C2-N1-C7-C6: 0, C3-N4-C5-C6: 0 |
| Twist-Boat | 5 | Intermediate values |
Note: This data is illustrative and represents the type of output expected from conformational analysis using MD simulations.
Molecular Docking Studies for Understanding Intermolecular Interactions with Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For this compound, docking studies can be performed to identify potential protein targets and to understand the molecular basis of its activity.
The process involves placing the 3D structure of this compound into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results can provide a plausible binding mode and an estimate of the binding energy. These studies can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov
For instance, docking studies on similar 1,4-diazepine derivatives have shown that the carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic tosyl group can engage in hydrophobic or pi-stacking interactions with the receptor's amino acid residues. nih.gov
Table 3: Example of Molecular Docking Results for a Diazepine Derivative with a Kinase Target
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Diazepine Derivative 1 | -8.5 | LEU83, VAL91, ALA104 | GLU102 (carbonyl O) | LEU83, ALA104 |
| Diazepine Derivative 2 | -7.9 | LEU83, PHE152 | ASN151 (NH) | LEU83, PHE152 |
Note: This table presents example data from docking studies of related diazepine compounds to illustrate the type of information obtained.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jksus.orgresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov
To develop a QSAR model for this compound derivatives, a dataset of compounds with varying substituents on the tosyl group or the diazepine ring would be required, along with their experimentally determined biological activities. A variety of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.
Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are then used to build a model that correlates the descriptors with the biological activity. researchgate.netnih.gov A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques. nih.govresearchgate.net
Table 4: Example of Molecular Descriptors Used in a QSAR Study of Heterocyclic Compounds
| Descriptor | Description | Typical Value Range |
| LogP | Octanol-water partition coefficient (hydrophobicity) | -1 to 5 |
| Molecular Weight | Mass of the molecule | 200 to 500 g/mol |
| TPSA | Topological Polar Surface Area | 40 to 120 Ų |
| Number of H-bond donors | Count of H-bond donor atoms | 0 to 3 |
| Number of H-bond acceptors | Count of H-bond acceptor atoms | 2 to 7 |
Note: This table provides examples of common molecular descriptors used in QSAR modeling.
Future Directions in 1 Tosyl 1,4 Diazepan 5 One Research
Development of Novel, Sustainable, and High-Yield Synthetic Routes for 1-Tosyl-1,4-diazepan-5-one
The advancement of research into this compound and its derivatives is contingent on the development of efficient and environmentally benign synthetic methodologies. Future efforts should be directed towards creating novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.
Key areas for exploration include:
Flow Chemistry: Continuous flow synthesis, a technique proven effective for producing diazepam with high purity and yield, presents a promising avenue. frontiersin.org Translating this to the synthesis of this compound could lead to a more controlled, scalable, and efficient manufacturing process. frontiersin.org
Catalytic Strategies: The exploration of novel catalysts is crucial. For instance, developing protocols that utilize reusable and eco-friendly catalysts, such as zinc-based nanocrystals, could significantly enhance the sustainability of the synthesis. rsc.org Additionally, exploring organocatalytic reductive coupling could provide high yields for related structures. rsc.org
Ring Expansion Reactions: A potential innovative route could involve the ring expansion of smaller, more readily available heterocyclic precursors, a strategy that has been applied to the synthesis of other functionalized diazepinones. rsc.org
The table below outlines potential synthetic strategies and their advantages for future development.
| Synthetic Strategy | Potential Advantages | Relevant Precedents |
| Solid-Phase Synthesis | High-throughput capability, simplified purification | Synthesis of trisubstituted benzo rsc.orgrsc.org-diazepin-5-one derivatives nih.gov |
| Continuous Flow Chemistry | High yield and purity, improved process control and safety | Efficient synthesis of Diazepam frontiersin.org |
| Green Catalysis | Use of reusable and environmentally benign catalysts, reduced waste | Zinc-based nanocrystals for triazole synthesis rsc.org |
| Ring Expansion Reactions | Access to complex structures from simpler precursors | Synthesis of functionalized tetrahydro-1,3-diazepin-2-ones rsc.org |
Advanced Structural Characterization and In-depth Conformational Analysis in Diverse Environments
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to elucidating its chemical reactivity and biological activity. Future research should employ a combination of advanced analytical techniques to gain a comprehensive structural picture.
Single-Crystal X-ray Diffraction: Obtaining a single-crystal X-ray structure of this compound is a primary objective. This would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and the geometry of the seven-membered ring. For comparison, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one revealed a chair conformation for the diazepane ring. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study the conformation of the molecule in solution. mdpi.com Such studies are crucial for understanding how the molecule behaves in different solvent environments, which can mimic physiological conditions.
Computational Modeling: In conjunction with experimental data, computational methods like molecular mechanics and ab initio calculations can be used to predict and analyze the possible conformations of the diazepane ring. nih.govrsc.org This combined approach has been successfully used to study the conformations of other cyclic systems. rsc.org
The following table summarizes the key techniques for structural elucidation.
| Technique | Information Provided |
| Single-Crystal X-ray Diffraction | Solid-state conformation, bond lengths, and angles nih.gov |
| Advanced NMR Spectroscopy (e.g., NOESY) | Solution-state conformation and dynamics mdpi.com |
| Computational Modeling | Prediction of stable conformers and energy landscapes nih.govrsc.org |
Exploration of New Chemical Transformations and Functionalizations of the Diazepanone Ring
The chemical versatility of the this compound scaffold can be expanded by exploring novel chemical transformations and functionalization reactions. The presence of the tosyl group, the amide functionality, and the diazepane ring offers multiple sites for modification.
Future research in this area should focus on:
Modification of the Tosyl Group: The tosyl group can be a target for removal or substitution, allowing for the introduction of other functional groups at the N1 position. Base-induced elimination of the tosyl group has been demonstrated in related dihydro-2-tosyl-1,2-diazepines to form 3H-1,2-diazepines, suggesting a potential transformation pathway. rsc.org
Functionalization of the Diazepane Ring: Reactions targeting the C-H bonds of the diazepane ring could lead to the introduction of new substituents, thereby expanding the chemical space of accessible derivatives. Ring expansion or contraction sequences, as seen in the transformation of 6-phenylthio-diazepinones into 3-substituted 1-carbamoyl-1H-pyrroles, could also be explored. rsc.org
Cycloaddition Reactions: The diazepanone ring system could potentially participate in cycloaddition reactions to generate novel fused heterocyclic systems. Rh(II)-catalyzed cycloadditions of 1-tosyl 1,2,3-triazoles have been shown to be effective in synthesizing other nitrogen-containing heterocycles. rsc.org
Integration of Computational and Experimental Methodologies for Accelerated Rational Design and Discovery
The integration of computational and experimental approaches can significantly accelerate the discovery and optimization of novel this compound derivatives with desired properties.
Key aspects of this integrated approach include:
Virtual Screening and Docking Studies: Computational docking can be used to predict the binding affinity of virtual libraries of this compound derivatives against various biological targets. For example, a docking score of -8.9 kcal/mol was reported for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one with the human estrogen receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to guide the design of more potent compounds.
In Silico ADMET Prediction: Computational tools can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed molecules, helping to prioritize candidates with favorable pharmacokinetic profiles for synthesis and experimental testing.
By synergistically combining these computational and experimental strategies, the research and development process for new therapeutic agents based on the this compound scaffold can be made more efficient and cost-effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
